molecular formula C23H29NO3 B1661190 Piperundecalidine CAS No. 88660-11-1

Piperundecalidine

Cat. No. B1661190
CAS RN: 88660-11-1
M. Wt: 367.5
InChI Key: BADLEYLQAILHPV-AZMZBSBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperundecalidine is an amide alkaloid that can be purified from Piper longum L . It shows various biological properties, such as anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective .


Molecular Structure Analysis

Piperundecalidine has a molecular weight of 367.48 and its formula is C23H29NO3 . Its structure includes a piperidine ring and a benzodioxole ring . The molecule contains a total of 58 bonds, including 29 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 2 ethers (aromatic) .

Scientific Research Applications

1. Anti-Inflammatory and Antiarthritic Effects

  • Piperine has been identified as an active phenolic component in black pepper with significant anti-inflammatory and antiarthritic effects. Studies have shown its efficacy in inhibiting inflammatory markers and reducing symptoms in arthritis models (Bang et al., 2009).

2. Oral Health and Periodontitis

  • Research suggests that Piperine is effective in protecting against inflammation, alveolar bone loss, and collagen fiber degradation in periodontitis. It modulates the expression of inflammatory mediators, thereby mitigating periodontal damage (Dong et al., 2015).

3. Antitumor and Anticancer Properties

  • Piperine shows promise in inhibiting tumor growth and metastasis. Its effectiveness against mammary carcinoma in vitro and in vivo has been demonstrated, where it induces apoptosis and inhibits cell migration (Lai et al., 2012).

4. Gastrointestinal and Ulcerative Protection

  • Studies indicate that Piperine can ameliorate ulcerative colitis and exhibit anti-inflammatory effects in the colorectal region. This highlights its potential therapeutic role in inflammatory bowel diseases (Gupta et al., 2015).

5. Immunomodulatory and Antioxidant Activities

  • Piperine has been recognized for its wide range of activities including immunomodulatory, antioxidant, anti-inflammatory, and hepatoprotective effects, contributing to its potential in enhancing general health (Yadav et al., 2020).

properties

CAS RN

88660-11-1

Product Name

Piperundecalidine

Molecular Formula

C23H29NO3

Molecular Weight

367.5

IUPAC Name

(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one

InChI

InChI=1S/C23H29NO3/c25-23(24-16-10-7-11-17-24)13-9-6-4-2-1-3-5-8-12-20-14-15-21-22(18-20)27-19-26-21/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17,19H2/b6-4+,12-8+,13-9+

InChI Key

BADLEYLQAILHPV-AZMZBSBOSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3

SMILES

C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3

melting_point

64.5-65.5°C

Other CAS RN

88660-11-1

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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